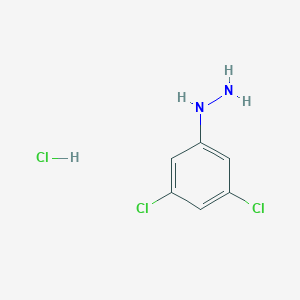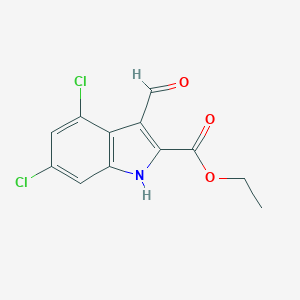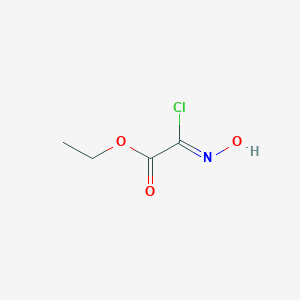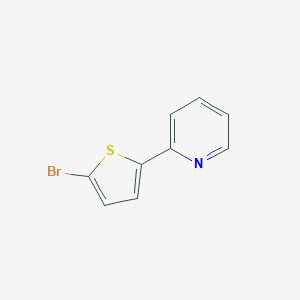
2-(5-Bromo-2-thienyl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of thienopyridine derivatives, including “2-(5-Bromo-2-thienyl)pyridine,” often involves regioselective bromination and cross-coupling reactions. Lucas et al. (2015) describe a method for the regioselective bromination of thieno[2,3-b]pyridine, achieving selectivity toward the 4-position with an 87% isolated yield. This method demonstrates the compound's utility as a precursor in drug discovery research (Lucas, Moore, Donald, & Hawkins, 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by a planar thieno[2,3-b]pyridine moiety. Armas et al. (2003) reported the crystallography of a related compound, showcasing the stability of the structure through intermolecular and intramolecular hydrogen bonds (Armas, Peeters, Blaton, Ranter, Navarro, Salfrán Solano, Reyes, & Rodríguez, 2003).
Chemical Reactions and Properties
Thienopyridines, including “2-(5-Bromo-2-thienyl)pyridine,” undergo various chemical reactions that enable the synthesis of complex organic compounds. For example, reactions with pyridinethione derivatives have been used to synthesize a variety of thienyl[2,3-b]pyridine derivatives, showcasing the versatility of thienopyridines in organic synthesis (Attaby, 1997).
Aplicaciones Científicas De Investigación
Regioselective Synthesis of Fused Pyridines : 2-Bromo-1-arylethylidenemalononitriles, which are related to 2-(5-Bromo-2-thienyl)pyridine, have been used for the regioselective synthesis of fused pyridines. This process enables the creation of functionally substituted thienodipyridines and their hydrogenated analogues, indicating potential applications in complex organic synthesis (Artyomov et al., 1997).
Spectroscopic and Biotechnological Properties : Compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to 2-(5-Bromo-2-thienyl)pyridine, have shown promising properties in spectroscopy, optics, DNA studies, and antimicrobial activities. This suggests potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).
Electrochemical and Self-Assembly Applications : Branched oligo(2-thienyl)- and oligo(2,2′-bithienyl)-substituted pyridine derivatives, related to 2-(5-Bromo-2-thienyl)pyridine, have been synthesized and characterized. They show potential in electrochemical oxidation and self-assembly applications (Bera et al., 2013).
Optical Sensing : The 2,4,6-tris(5-aryl-2-thienyl)pyridines are used as optical sensors for detecting solvent polarity and proton-induced color changes. This indicates their use in chemical sensing and diagnostics (Muraoka, Obara, & Ogawa, 2019).
Fluorescence Properties : Synthesized 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines, which are closely related to 2-(5-Bromo-2-thienyl)pyridine, exhibit promising fluorescence properties. The presence of donor-acceptor substituents significantly affects their absorption emission properties and fluorescent quantum yield (Toche & Chavan, 2013).
Pharmaceutical Applications : A study focusing on the efficient synthesis of novel pyridine-based derivatives, including 5-Bromo-2-methylpyridin-3-amine (structurally related to 2-(5-Bromo-2-thienyl)pyridine), revealed anti-thrombolytic, biofilm inhibition, and haemolytic activities. This indicates potential in medical and pharmaceutical applications (Ahmad et al., 2017).
Photoluminescence in Materials Science : The [Pt(L)(acac)] complexes synthesized with substituted thienylpyridines, including derivatives of 2-(5-Bromo-2-thienyl)pyridine, exhibit notable luminescence properties. These complexes have potential applications in photocatalysis and materials science related to photophysical properties (Kozhevnikov et al., 2009).
Mecanismo De Acción
Target of Action
It is known that this compound is often used in suzuki-miyaura coupling reactions , which suggests that its primary targets could be various organoboron reagents used in these reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-(5-Bromo-2-thienyl)pyridine likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The resulting organopalladium complex can then undergo a reductive elimination step to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions, it can be inferred that this compound plays a role in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 24012 g/mol , which is within the range typically favorable for oral bioavailability in drugs.
Result of Action
As a reagent in Suzuki-Miyaura coupling reactions, its primary effect at the molecular level is the formation of new carbon-carbon bonds . The cellular effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Bromo-2-thienyl)pyridine. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the compound’s stability may be influenced by storage conditions .
Safety and Hazards
2-(5-Bromo-2-thienyl)pyridine is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation .
Direcciones Futuras
The future directions of 2-(5-Bromo-2-thienyl)pyridine research could involve its potential use as a chiral dopant for liquid crystals . Additionally, its role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) could be explored .
Propiedades
IUPAC Name |
2-(5-bromothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKWLQVFAYRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353033 | |
| Record name | 2-(5-bromo-2-thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-thienyl)pyridine | |
CAS RN |
123784-07-6 | |
| Record name | 2-(5-bromo-2-thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123784-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

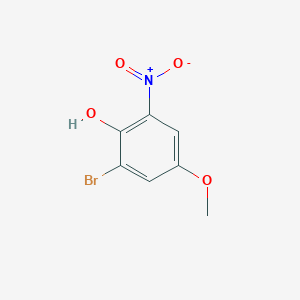
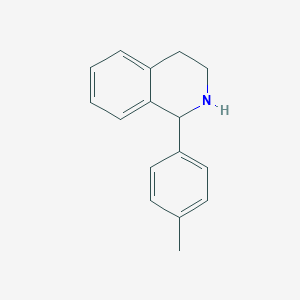

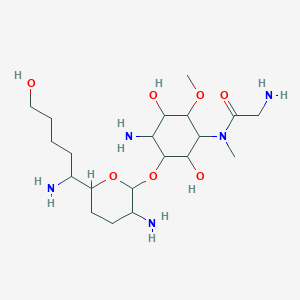
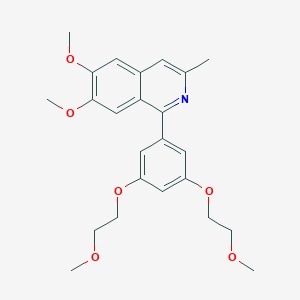
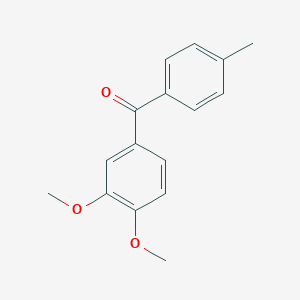
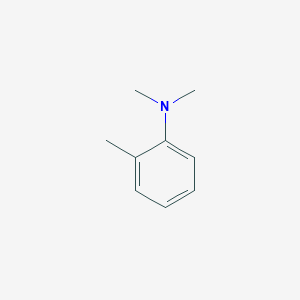
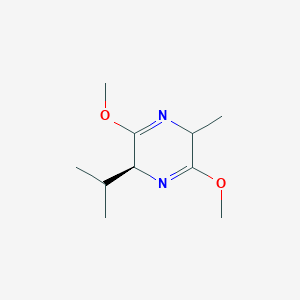
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
